Product packaging for Hexarelin acetate(Cat. No.:CAS No. 208251-52-9)

Hexarelin acetate

Cat. No.: B1485867
CAS No.: 208251-52-9
M. Wt: 887 g/mol
InChI Key: RVWNMGKSNGWLOL-UHXWJRACSA-N
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Description

Historical Context and Discovery as a Growth Hormone Secretagogue (GHS)

Hexarelin (B1671829), also known as Examorelin, emerged from research into synthetic molecules capable of stimulating the release of growth hormone (GH). particlepeptides.comwikipedia.org It belongs to a class of compounds known as growth hormone secretagogues (GHSs), which are synthetic peptides that act on the pituitary gland and hypothalamus to release GH. particlepeptides.comoup.com The discovery of GHSs, including Hexarelin, opened new avenues for investigating the regulation of GH secretion, independent of the traditional growth hormone-releasing hormone (GHRH) pathway. oup.com Developed by Mediolanum Farmaceutici, Hexarelin was identified as a potent, orally active, and highly selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). wikipedia.org

Initial studies demonstrated that Hexarelin could substantially and dose-dependently increase plasma levels of GH in both animals and humans. wikipedia.org Research showed that intravenous administration of Hexarelin in adult male rats prompted a rapid release of GH, with peak levels occurring within 10 minutes. nih.gov Furthermore, when administered subcutaneously, it induced a long-lasting GH release. nih.gov In human studies, Hexarelin was found to be a more potent GH releaser than GHRH. scielo.br These findings established Hexarelin as a powerful tool for studying GH regulation and its physiological effects. nih.gov

Structural Characteristics and Relationship to Ghrelin and Growth Hormone-Releasing Peptide-6 (GHRP-6)

Hexarelin is a synthetic hexapeptide, meaning it is composed of a chain of six amino acids. particlepeptides.com Its amino acid sequence is His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2. wikipedia.orgcorepeptides.com This specific structure is a derivative of another well-known growth hormone-releasing peptide, GHRP-6. wikipedia.org The key structural difference between Hexarelin and GHRP-6 is the substitution of the naturally occurring L-tryptophan in GHRP-6 with a more chemically stable D-2-methyl-tryptophan in Hexarelin. particlepeptides.comnih.gov This modification contributes to Hexarelin's greater stability. particlepeptides.com

While not structurally similar to the natural GHS ghrelin, a 28-amino acid peptide, Hexarelin mimics ghrelin's function by acting as an agonist at the ghrelin receptor (GHSR). wikipedia.orgparkmagazineny.com This interaction with the GHSR is the primary mechanism through which Hexarelin stimulates GH release. parkmagazineny.com Despite both binding to the same receptor, Hexarelin has been shown to be functionally more potent than ghrelin in some contexts. particlepeptides.comnih.gov

Table 1: Comparison of Hexarelin, Ghrelin, and GHRP-6

FeatureHexarelinGhrelinGHRP-6
Type Synthetic HexapeptideNatural Peptide HormoneSynthetic Hexapeptide
Amino Acid Sequence His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH228 amino acidsHis-D-Trp-Ala-Trp-D-Phe-Lys-NH2
Primary Receptor GHSR (Ghrelin Receptor)GHSR (Ghrelin Receptor)GHSR (Ghrelin Receptor)
Key Structural Feature Contains D-2-methyl-Trp for stabilityEndogenously producedContains L-Trp
Potency Considered more potent than GHRP-6 and in some cases, ghrelin. particlepeptides.comnih.govNatural ligand for the GHSR. oup.comPotent GH secretagogue. nih.gov

Overview of Research Trajectories Beyond Growth Hormone Modulation

While initially investigated for its potent GH-releasing properties, research on Hexarelin has expanded to explore its effects on various other physiological systems. parkmagazineny.commedicalantiaging.com These investigations have revealed potential roles for Hexarelin that are independent of its influence on the GH axis. core.ac.uk

A significant area of research has focused on the cardiovascular effects of Hexarelin. nih.gov Studies have shown that Hexarelin can bind to specific receptors in the heart and blood vessels, suggesting direct cardiovascular actions. nih.gov Research indicates potential cardioprotective effects, including in the context of ischemic heart disease and cardiac dysfunction. nih.govnih.gov These beneficial cardiovascular effects appear to be mediated through both the GHSR-1a and another receptor known as CD36. nih.gov

Beyond the cardiovascular system, research has explored Hexarelin's potential in metabolic regulation. Studies in animal models suggest that Hexarelin may influence lipid and glucose metabolism. parkmagazineny.comresearchgate.net For instance, research has indicated that Hexarelin treatment can improve glucose and insulin (B600854) tolerance and decrease triglyceride levels in certain models. researchgate.net

Furthermore, the presence of the ghrelin receptor in the central nervous system has prompted investigations into Hexarelin's potential neurological effects. parkmagazineny.com Research suggests that Hexarelin may play a role in neuroprotection. particlepeptides.com Additionally, some studies have pointed towards Hexarelin's anti-inflammatory and anti-fibrotic properties, particularly in the context of lung injury. nih.govaboutscience.eu These diverse research trajectories highlight the multifaceted nature of Hexarelin's biological activities, extending well beyond its initial characterization as a simple growth hormone secretagogue. parkmagazineny.commedicalantiaging.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H58N12O6 B1485867 Hexarelin acetate CAS No. 208251-52-9

Properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[2-[2-[[(2R)-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28?,35?,38-,39+,40?,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWNMGKSNGWLOL-UHXWJRACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H58N12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanisms of Action and Molecular Interactions

Intracellular Signaling Cascades

The binding of Hexarelin (B1671829) to its receptors initiates a complex network of intracellular signaling pathways, leading to its diverse cellular responses.

A significant body of evidence points to the involvement of the Protein Kinase C (PKC) pathway in Hexarelin's signaling cascade. oup.comnih.gov Activation of GHS-R1a by Hexarelin can lead to the activation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG), a key activator of PKC. paradigmpeptides.comoup.comoup.com This pathway has been implicated in the Hexarelin-induced release of growth hormone from pituitary cells and in its effects on cardiac myocytes. paradigmpeptides.comoup.com

In rat ventricular myocytes, the inhibitory effect of Hexarelin on the transient outward potassium current (Ito) was abolished by PKC inhibitors, indicating that this electrophysiological effect is mediated through the PKC pathway. oup.comoup.com Similarly, in rat skeletal muscle, the effects of Hexarelin on ion channel conductance were prevented by PKC inhibitors. nih.gov

The Phospholipase C (PLC) pathway is a central component of the signaling mechanism initiated by Hexarelin. paradigmpeptides.comoup.com Upon binding of Hexarelin to GHS-R1a, the associated G-protein activates PLC. oup.comnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.govocnjdaily.com

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium into the cytosol. ocnjdaily.com The increase in intracellular calcium, along with the activation of PKC by DAG, orchestrates a variety of cellular responses. oup.comocnjdaily.com The activation of the PLC/PKC signaling pathway is considered a primary mechanism for the stimulatory action of Hexarelin on growth hormone secretion. oup.com Studies have shown that inhibitors of PLC can block the effects of Hexarelin, confirming the crucial role of this pathway. oup.comnih.govoup.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Liver X Receptor Alpha (LXRα) Axis

Hexarelin has been shown to modulate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Liver X Receptor Alpha (LXRα) axis, a critical pathway in lipid metabolism and inflammation. oup.comnih.govresearchgate.netresearchgate.net By interacting with the scavenger receptor CD36 and the ghrelin receptor (GHS-R1a), hexarelin initiates a signaling cascade that leads to the transcriptional activation of PPARγ. nih.govresearchgate.net This activation, in turn, upregulates LXRα, a target gene of PPARγ. nih.govresearchgate.net The coordinated activation of the PPARγ-LXRα pathway by hexarelin plays a significant role in regulating cholesterol transport and efflux from macrophages. nih.govresearchgate.net

A key consequence of the hexarelin-induced activation of the PPARγ-LXRα axis is the enhanced expression of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. oup.comresearchgate.netresearchgate.net These transporters are crucial for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. cjnmcpu.com Studies have demonstrated that hexarelin treatment in macrophages leads to a significant increase in the mRNA and protein levels of both ABCA1 and ABCG1. oup.comresearchgate.net This upregulation of sterol transporters facilitates the efflux of cholesterol from macrophages to high-density lipoproteins (HDL), a process that is considered anti-atherogenic. researchgate.net The effect of hexarelin on ABCA1 and ABCG1 expression is dependent on PPARγ activity, as the presence of a PPARγ inhibitor abrogates the increase in these transporters. oup.comresearchgate.net

Table 1: Effect of Hexarelin on Gene Expression in Macrophages

Gene Fold Change (mRNA) Key Function
PPARγ 2.8-fold increase oup.com Master regulator of lipid metabolism nih.gov
LXRα 1.8-fold increase oup.com Regulates cholesterol homeostasis wikipedia.org
ABCA1 2.4-fold increase oup.com Mediates cholesterol efflux cjnmcpu.com
ABCG1 2.1-fold increase oup.com Mediates cholesterol efflux cjnmcpu.com

| apoE | 2.4-fold increase oup.com | Involved in cholesterol transport oup.com |

Hexarelin has been found to induce the phosphorylation of PPARγ. oup.comnih.govresearchgate.netresearchgate.net This post-translational modification is a key mechanism by which hexarelin modulates PPARγ activity. nih.gov The phosphorylation of PPARγ in response to hexarelin treatment occurs rapidly, within minutes, and in a dose-dependent manner in macrophages. oup.comresearchgate.net This phosphorylation event is thought to primarily involve the activation function-1 (AF-1) domain of PPARγ, suggesting a ligand-independent activation mechanism. oup.comoup.com The signaling pathway leading to PPARγ phosphorylation appears to be mediated through the GHS-R1a receptor. nih.gov

Regulation of ATP-Binding Cassette Transporters (ABCA1, ABCG1)

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation

The mammalian target of rapamycin (mTOR) is a serine-threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and protein synthesis. nih.govmdpi.com It forms two distinct complexes, mTORC1 and mTORC2. nih.gov The mTOR signaling pathway is activated by various stimuli, including growth factors and nutrients, and plays a crucial role in cellular homeostasis. mdpi.com While direct studies extensively detailing hexarelin's modulation of the mTOR pathway are limited, its influence on upstream activators like Akt suggests a potential for indirect regulation. frontiersin.org

Extracellular Signal-Regulated Kinase (ERK) and Akt Kinase Pathways

Hexarelin has been shown to modulate the Extracellular Signal-Regulated Kinase (ERK) and Akt kinase pathways, which are critical for cell survival, proliferation, and differentiation. gu.senih.gov In neuronal cells, hexarelin treatment has been observed to influence the phosphorylation status of ERK and Akt. nih.gov For instance, in response to oxidative stress induced by hydrogen peroxide, co-incubation with hexarelin led to a trend towards reduced phosphorylation of ERK. nih.gov Conversely, studies in the context of neonatal brain injury have shown that hexarelin can increase the phosphorylation of Akt, which is associated with neuroprotective effects. nih.gov This increased Akt signaling can lead to the downstream attenuation of glycogen (B147801) synthase kinase-3β activity and caspase-dependent cell death. nih.gov The modulation of these pathways by hexarelin appears to be cell-type and context-dependent. gu.senih.govnih.gov

AMP-Activated Protein Kinase (AMPK) and Nuclear Factor-kappa B (NF-κB) Pathways

The AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB) pathways are central to cellular energy homeostasis and inflammatory responses, respectively. frontiersin.org Ghrelin, which shares a receptor with hexarelin, has been shown to modulate the AMPK and NF-κB pathways. researchgate.net The NF-κB pathway is a key regulator of inflammation, and its activation can lead to the expression of pro-inflammatory genes. frontiersin.orgnih.gov Some studies suggest that the beneficial effects of certain compounds in atherosclerosis are mediated through the inhibition of the NF-κB pathway in macrophages. frontiersin.org While direct evidence for hexarelin's effects on the AMPK pathway is emerging, its known interactions with metabolic regulation suggest a potential role. science.gov

Role of Intracellular Calcium (Ca²⁺) Homeostasis Regulation

Hexarelin plays a significant role in the regulation of intracellular calcium (Ca²⁺) homeostasis. researchgate.netplos.orgresearchgate.net Calcium is a vital intracellular messenger that governs a multitude of cellular processes. nih.gov Hexarelin has been shown to preserve intracellular Ca²⁺ homeostasis, particularly in muscle cells under pathological conditions. researchgate.netresearchgate.net In cardiomyocytes subjected to ischemia/reperfusion injury, both pre- and post-treatment with hexarelin prevented the significant reduction in the amplitude of intracellular Ca²⁺ transients and the sarcoplasmic reticulum (SR) Ca²⁺ content. plos.org This protective effect is mediated, at least in part, by maintaining the phosphorylation of phospholamban, which in turn regulates the activity of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA). plos.org The ability of hexarelin to stabilize intracellular calcium levels is crucial for its protective effects on cardiac and skeletal muscle. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
Hexarelin acetate (B1210297)
Ghrelin
Phorbol myristate acetate
Hydrogen peroxide
Diltiazem
GW9662

Angiotensin-Converting Enzyme (ACE) System Interaction

While direct interactions between Hexarelin and the Angiotensin-Converting Enzyme (ACE) system are not extensively detailed in the provided research, some studies touch upon related pathways. For instance, research has explored the effects of ACE inhibitors on physiological processes that are also influenced by Hexarelin, such as cardiovascular function. jci.orgresearchgate.net The renin-angiotensin system, in which ACE is a key enzyme, is known to be involved in cardiovascular regulation. jci.orgnih.gov Some studies have investigated the protective effects of Hexarelin on cardiomyocytes, particularly in the context of angiotensin II-induced apoptosis, suggesting a potential interplay with the downstream effects of the ACE system. researchgate.net

Neuroendocrine Modulation

Hexarelin's primary recognized function is the potent stimulation of growth hormone (GH) release. wikipedia.org This is achieved through a multifaceted interaction with the neuroendocrine system, involving both the pituitary gland and the hypothalamus. nih.gov

Direct Pituitary Stimulation and Synergism with Growth Hormone-Releasing Hormone (GHRH)

Hexarelin directly stimulates the pituitary gland to release GH. nih.govnih.gov It acts on specific receptors at the pituitary level, which are distinct from those of Growth Hormone-Releasing Hormone (GHRH). nih.govresearchgate.net When administered with GHRH, Hexarelin exhibits a synergistic effect, resulting in a "massive" increase in plasma GH levels that is greater than the additive effect of either substance alone. wikipedia.orgresearchgate.net This synergy suggests that Hexarelin and GHRH act through different, yet complementary, pathways to stimulate GH secretion. nih.govresearchgate.net Studies in rats have shown that while GHRH is necessary for Hexarelin to exert its maximum effect, Hexarelin can also upregulate the expression of its own receptor in the pituitary, particularly in younger subjects. nih.gov

Influence on Adrenocorticotropic Hormone (ACTH) and Cortisol/Corticosterone Release

In addition to its potent GH-releasing activity, Hexarelin also stimulates the release of Adrenocorticotropic Hormone (ACTH) and consequently, cortisol. wikipedia.orgnih.gov This effect is generally considered slight but significant. wikipedia.orgoup.com In normal human subjects, Hexarelin administration leads to a notable increase in both ACTH and cortisol levels, with a potency that can be similar to that of corticotropin-releasing hormone (CRH). nih.govnih.gov The ACTH-releasing activity of Hexarelin shows age-related variations, with an enhanced response observed during puberty. nih.gov

Study PopulationBaseline ACTH (pg/mL)Peak ACTH after Hexarelin (pg/mL)Baseline Cortisol (µg/L)Peak Cortisol after Hexarelin (µg/L)
Normal Subjects nih.gov16.3 ± 7.232.4 ± 17.7110.0 ± 31.6135.9 ± 51.0

Data presented as mean ± SD.

Preclinical Investigations and Physiological Effects in Animal Models

Cardiovascular System Research

Studies in various animal models have demonstrated that hexarelin (B1671829) acetate (B1210297) exerts significant effects on the heart and vasculature. These effects appear to be mediated through multiple pathways, including binding to the growth hormone secretagogue receptor 1a (GHS-R1a) and the CD36 receptor. particlepeptides.comoup.com

Cardioprotective Effects in Ischemia-Reperfusion Injury Models

In animal models of ischemia-reperfusion (I/R) injury, which mimics the events of a heart attack, hexarelin has shown protective effects. medisearch.ioplos.org In rats and mice, treatment with hexarelin has been associated with improved left ventricular (LV) function following an induced myocardial infarction. particlepeptides.com Studies on isolated hearts from mice subjected to I/R injury showed that hexarelin helped preserve cardiomyocyte function. plos.org Specifically, in a mouse model of myocardial infarction, hexarelin treatment led to a significant improvement in LV function. nih.gov Research in hypophysectomized rats demonstrated that hexarelin could prevent the exacerbation of I/R damage, an effect not mediated by growth hormone. nih.gov Furthermore, in ghrelin-knockout mice that underwent myocardial infarction, hexarelin treatment significantly reduced mortality compared to a vehicle group. oup.com

One of the mechanisms underlying these cardioprotective effects is the preservation of electrophysiological properties of cardiomyocytes after I/R injury. nih.gov In isolated cardiomyocytes from hearts exposed to I/R, hexarelin treatment was found to increase the amplitude and duration of the action potential. nih.gov

Table 1: Effects of Hexarelin in Ischemia-Reperfusion Injury Models

Animal Model Key Findings Reference
Rats Reverted cardiac dysfunction in a model of selective GH deficiency with I/R. nih.gov
Mice Improved LV function after myocardial infarction. nih.gov
Ghrelin-knockout Mice Reduced mortality after myocardial infarction. oup.com
Hypophysectomized Rats Prevented exacerbation of I/R damage, independent of GH. nih.gov
Isolated Mouse Hearts Preserved cardiomyocyte function after I/R. plos.org

Attenuation of Cardiac Fibrosis and Remodeling

Hexarelin has demonstrated the ability to reduce cardiac fibrosis, the excessive formation of connective tissue in the heart muscle, in animal models. In spontaneously hypertensive rats (SHRs), a model for high blood pressure-induced heart disease, chronic hexarelin treatment significantly decreased both interstitial and perivascular myocardial collagen deposition. physiology.orgsemanticscholar.orgnih.gov This anti-fibrotic effect is thought to be achieved by reducing collagen synthesis and promoting its degradation through the regulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). medisearch.iophysiology.org Specifically, hexarelin treatment increased the activity of MMP-2 and MMP-9 while decreasing the expression of TIMP-1. physiology.orgoatext.com In mouse models of myocardial infarction, hexarelin treatment also resulted in reduced cardiac fibrosis. particlepeptides.com Furthermore, in cultured rat cardiac fibroblasts, hexarelin inhibited angiotensin II-induced proliferation and collagen synthesis. semanticscholar.org

Table 2: Anti-Fibrotic Effects of Hexarelin

Animal Model/Cell Type Key Findings Reference
Spontaneously Hypertensive Rats (SHRs) Reduced interstitial and perivascular collagen deposition; decreased collagen I and III expression. physiology.orgsemanticscholar.org
Mouse Model of Myocardial Infarction Reduced cardiac fibrosis. particlepeptides.com
Cultured Rat Cardiac Fibroblasts Inhibited angiotensin II-induced proliferation and collagen synthesis. semanticscholar.org

Anti-Hypertrophic Actions in Cardiomyocytes

Preclinical studies have indicated that hexarelin possesses anti-hypertrophic properties, meaning it can counteract the abnormal enlargement of heart muscle cells. In spontaneously hypertensive rats, hexarelin treatment attenuated left ventricular hypertrophy. particlepeptides.comphysiology.org In vitro studies using H9C2 cardiomyocytes, a cell line derived from rat heart tissue, showed that hexarelin suppressed hypertrophy induced by angiotensin-II. researchgate.net This anti-hypertrophic effect was associated with the enhancement of autophagy, a cellular process of degradation and recycling of cellular components. researchgate.net

Modulation of Contractility and Electrophysiological Properties

Hexarelin has been shown to directly influence the contractile force and electrical properties of the heart muscle. In isolated rat papillary muscle, hexarelin induced time- and concentration-dependent inotropic (contractility-modifying) effects. nih.govpagepressjournals.org Studies on freshly isolated adult rat ventricular myocytes revealed that hexarelin produces a positive inotropic effect, increasing the force of contraction. nih.govoup.com This effect is linked to the activation of the protein kinase C signaling cascade. nih.gov Furthermore, hexarelin has been observed to significantly prolong the action potential duration in isolated myocytes. nih.gov In studies using rat papillary muscles, hexarelin's effects on contractility were found to be dependent on the endocardial endothelium. pagepressjournals.orgpagepressjournals.org

Impact on Myocardial Cell Survival and Apoptosis

Table 3: Anti-Apoptotic Effects of Hexarelin in Cardiomyocytes

Cell/Animal Model Apoptotic Stimulus Key Findings Reference
Neonatal Rat Cardiomyocytes Angiotensin II Decreased apoptosis and DNA fragmentation; increased cell viability. nih.govresearchgate.net
H9c2 Cardiomyocytes Doxorubicin Inhibited apoptosis and promoted survival. nih.gov
Ghrelin-knockout Mice Myocardial Infarction Reduced heart cell death. particlepeptides.com

Regulation of Cardiac Calcium Signaling

Hexarelin influences the intricate calcium signaling within cardiomyocytes, which is fundamental to muscle contraction. In isolated adult rat ventricular myocytes, hexarelin increased the amplitude of intracellular calcium transients. nih.govoup.com This is achieved, at least in part, by increasing the L-type calcium current. nih.govoup.com The signaling pathway for this effect involves protein kinase C and the GHS-R1a receptor. nih.govoup.com Studies on mouse cardiomyocytes in an I/R model showed that hexarelin helped to regulate intracellular calcium by preventing a decrease in the sarcoplasmic reticulum (SR) calcium content, which is crucial for contraction. plos.org This was achieved by maintaining the phosphorylation of phospholamban, a key regulator of the SR Ca2+-ATPase (SERCA2a) pump. plos.org

Metabolic Regulation Studies

Adipose Tissue Metabolism and Adipocyte Differentiation (e.g., 3T3-L1 adipocytes, white adipose tissue)

Hexarelin acetate has been shown to influence the metabolism and differentiation of adipose tissue in preclinical models. In studies using 3T3-L1 adipocytes, a cell line commonly used for studying fat cell biology, treatment with hexarelin resulted in a notable depletion of intracellular lipids. oup.comresearchgate.net When mature 3T3-L1 adipocytes were treated with hexarelin, there was a significant decrease in total lipid content and a reduction in the size of lipid droplets. oup.comresearchgate.net This was associated with a significant reduction in intracellular triglyceride levels. researchgate.net

The mechanism appears to involve the CD36 receptor, as adipocytes express CD36 but not the growth hormone secretagogue-receptor 1a (GHS-R1a). oup.com Hexarelin treatment in 3T3-L1 adipocytes and in the epididymal white adipose tissue of mice led to an increase in the expression of genes associated with a "fat burning" phenotype, such as the thermogenic coactivator PGC-1α and uncoupling protein-1 (UCP-1). researchgate.netnih.gov This suggests a shift towards increased fatty acid metabolism. researchgate.netnih.gov

Furthermore, electron microscopy revealed that hexarelin treatment induced significant changes in the mitochondria of 3T3-L1 adipocytes, including the formation of intense, highly organized cristae, which is characteristic of tissues with high oxidative activity. oup.comnih.gov These mitochondrial changes were also observed in the white fat of mice treated with hexarelin and were dependent on the presence of CD36. oup.com In contrast to its effects on lipid depletion, other research has indicated that ghrelin, a related peptide, can stimulate the proliferation and differentiation of 3T3-L1 preadipocytes into mature adipocytes. oup.com

Table 1: Effects of this compound on Adipose Tissue Models

Model SystemKey FindingAssociated Gene/Protein ChangesReference
3T3-L1 AdipocytesSignificant decrease in total cellular lipids and intracellular triglycerides.Upregulation of PGC-1α and UCP-1. oup.comresearchgate.netnih.gov
3T3-L1 AdipocytesInduction of mitochondrial biogenesis and highly organized cristae.Enhanced cytochrome c oxidase activity. oup.comnih.gov
Epididymal White Adipose Tissue (Mice)Increased expression of thermogenic markers, promoting a "brown fat-like" phenotype.Upregulation of PGC-1α and UCP-1 (CD36-dependent). oup.comnih.gov

Lipid Metabolism Modulation (e.g., plasma and liver triglycerides, cholesterol efflux)

This compound demonstrates significant effects on lipid metabolism, particularly concerning triglycerides and cholesterol transport. In non-obese, insulin-resistant MKR mice, a 12-day treatment with hexarelin led to a significant decrease in both plasma and liver triglycerides. nih.govresearchgate.netresearchgate.net These findings suggest a role for hexarelin in ameliorating dyslipidemia. nih.gov Similarly, in a study on atherosclerotic ApoE-/- mice, hexarelin treatment was found to decrease serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c). nih.gov

A key mechanism underlying these effects is the promotion of cholesterol efflux from macrophages. oup.comresearchgate.net In human THP-1 macrophages, hexarelin treatment resulted in a dose-dependent reduction in lipid accumulation, with decreases of 23% and 40% at different concentrations. oup.comresearchgate.net It also prompted a significant 30% increase in cholesterol efflux to HDL acceptors. researchgate.net This process is mediated through the upregulation of the Peroxisome proliferator-activated receptor-gamma (PPARγ)-LXRα-ABC pathway. nih.govresearchgate.netoup.com Specifically, hexarelin increases the expression of LXRα and the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which are crucial for reverse cholesterol transport. nih.govoup.com This effect was confirmed in vivo, where macrophages from hexarelin-treated apoE-null mice showed increased expression of PPARγ, LXRα, ABCA1, and ABCG1, and enhanced cholesterol efflux. researchgate.netoup.com The response to hexarelin was significantly diminished in macrophages from mice with impaired PPARγ function, highlighting the essential role of this nuclear receptor. oup.comresearchgate.net

Table 2: Modulation of Lipid Metabolism by this compound in Animal Models

Animal ModelParameterEffect of HexarelinReference
MKR Mice (Insulin-Resistant)Plasma TriglyceridesSignificantly decreased nih.govresearchgate.netresearchgate.net
Liver TriglyceridesSignificantly decreased nih.govresearchgate.netelementsarms.com
ApoE-/- Mice (Atherosclerosis)Serum Total Cholesterol (TC)Decreased nih.gov
Serum Triglycerides (TG)Decreased nih.gov
Serum LDL-cDecreased nih.gov
Serum HDL-cIncreased nih.gov
Human THP-1 MacrophagesCholesterol EffluxIncreased by 30% researchgate.net

Impact on Glucose and Insulin (B600854) Tolerance in Insulin-Resistant Models (e.g., MKR mice)

In the non-obese, insulin-resistant MKR mouse model, this compound administration has shown beneficial effects on glucose and insulin metabolism. nih.govresearchgate.net Treatment for 12 days resulted in a significant improvement in both glucose and insulin intolerance. nih.govresearchgate.netresearchgate.net This suggests that hexarelin can help correct metabolic dysfunctions associated with insulin resistance. nih.gov

The improvements in glucose and insulin tolerance occurred alongside corrections in body composition. nih.govresearchgate.net Despite a significant increase in food intake, hexarelin-treated MKR mice did not experience a change in total body weight. nih.govresearchgate.netresearchgate.net Instead, they exhibited a corrected body composition, characterized by a decrease in fat mass and an increase in lean mass. nih.govresearchgate.netmedicalantiaging.com These metabolic benefits are thought to be linked to the observed improvements in lipid metabolism and the enhanced differentiation of adipocytes in white adipose tissue following hexarelin treatment. nih.govelementsarms.com The collective results point to a potential role for hexarelin in managing lipid disorders and insulin resistance associated with metabolic syndrome. nih.govmedicalantiaging.com

Reduction of Atherosclerotic Lesion Formation (e.g., apoE-null mice)

This compound has demonstrated anti-atherosclerotic properties in animal models. oup.commedicalantiaging.com In apoE-null mice, a widely used model for studying atherosclerosis, treatment with hexarelin led to a significant reduction in the formation of atherosclerotic plaques. nih.govoup.comoup.com One study reported a 28% reduction in atherosclerotic lesions in the aortic tree of hexarelin-treated mice compared to controls after 12 weeks on a lipid-rich diet. oup.com

The mechanism behind this effect is closely linked to hexarelin's impact on macrophages and lipid metabolism. nih.gov By binding to CD36 and GHS-R1a receptors on macrophages, hexarelin activates a PPARγ-dependent pathway. oup.comresearchgate.netoup.com This activation enhances cholesterol efflux from macrophages, preventing the lipid accumulation that leads to foam cell formation, a critical step in atherosclerosis. oup.comnih.gov Additionally, hexarelin has been shown to inhibit macrophage uptake of oxidized low-density lipoprotein (ox-LDL) by suppressing the LOX-1-NF-κB signaling pathway, further contributing to its anti-atherosclerotic effects. nih.gov In vivo studies confirmed that these molecular changes translate to a reduction in plaque formation in apoE-null mice. nih.govoup.comoup.com

Musculoskeletal System Investigations

Preservation of Skeletal Muscle Calcium Homeostasis

Preclinical research indicates that this compound plays a role in preserving skeletal muscle function by maintaining calcium homeostasis. particlepeptides.comnih.gov In a rat model of cisplatin-induced cachexia, a condition characterized by muscle wasting, significant dysregulation of calcium homeostasis was observed. particlepeptides.comnih.gov This included increased intracellular calcium levels and reduced calcium transients, which contribute to muscle atrophy. particlepeptides.com

Administration of hexarelin was shown to markedly reduce these cisplatin-induced alterations. nih.gov By normalizing calcium homeostasis, hexarelin helped preserve muscle function and reduce indicators of atrophy in these models. particlepeptides.comnih.gov Several studies have highlighted the capacity of growth hormone secretagogues (GHS), including hexarelin, to prevent both cardiac and skeletal muscle damage, partly through their ability to prevent alterations in calcium homeostasis. nih.govnih.govresearchgate.net These findings suggest that targeting calcium regulation is a key mechanism through which hexarelin exerts its protective effects on muscle tissue. nih.govnih.gov

Mitigation of Muscle Atrophy

This compound has been investigated for its potential to counteract muscle wasting, a condition characterized by the progressive loss of muscle mass. Studies in animal models, particularly those involving cisplatin-treated rats, have provided insights into its mechanisms. Cisplatin (B142131), a common chemotherapy agent, is known to induce cachexia, a complex metabolic syndrome associated with cancer and characterized by muscle atrophy. mdpi.comnih.gov

In rats treated with cisplatin, the administration of hexarelin has been shown to mitigate muscle weight loss. particlepeptides.comnih.gov This protective effect is associated with the normalization of calcium homeostasis within muscle cells, which is often dysregulated in conditions of muscle atrophy. particlepeptides.com Specifically, cisplatin treatment can lead to increased intracellular calcium levels and altered calcium transients, which hexarelin helps to restore. particlepeptides.com

Furthermore, research indicates that hexarelin can influence key molecular pathways involved in muscle protein balance. It has been observed to down-regulate the expression of Muscle RING-finger protein-1 (MuRF1), an E3 ubiquitin ligase that plays a crucial role in the breakdown of muscle proteins. mdpi.com Concurrently, hexarelin has been shown to increase the levels of peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α), a key regulator of mitochondrial biogenesis and oxidative metabolism in muscle. mdpi.comnih.gov By shifting the balance from protein degradation to protein synthesis and improving mitochondrial function, hexarelin demonstrates a potential to preserve muscle mass in the face of catabolic stimuli like cisplatin. mdpi.comnih.govnih.gov

Table 1: Effects of Hexarelin on Cisplatin-Induced Muscle Atrophy in Rats

Parameter Effect of Cisplatin Effect of Hexarelin Co-administration Reference
Muscle Weight Reduced Attenuated loss particlepeptides.comnih.gov
Muscle Fiber Diameter Reduced Preserved particlepeptides.com
Intracellular Calcium Increased Normalized particlepeptides.com
MuRF1 Expression Increased Down-regulated mdpi.com
PGC-1α Levels Decreased Increased mdpi.comnih.gov
Mitochondrial Function Impaired Protected/Restored nih.govnih.gov

Effects on Muscle Morphology and Biochemical Indices

The effects of hexarelin on muscle health have also been examined in the context of aging. A study conducted on aged beagle dogs investigated the impact of long-term hexarelin administration on muscle morphology and various biochemical markers. nih.govoup.comresearchgate.net

In this preclinical trial, aged dogs received hexarelin for 16 weeks. nih.govoup.com The findings revealed that in a subset of the treated animals, there were notable improvements in certain morphological and biochemical aspects of the muscles. nih.govoup.comresearchgate.net These positive changes were not observed in a control group of young, untreated dogs, suggesting a potential for hexarelin to address age-related decline in muscle quality. nih.govoup.com While not all treated animals showed the same degree of improvement, the study highlights the potential of hexarelin to positively influence muscle health in an aging population. nih.govoup.com

Table 2: Observed Effects of Hexarelin on Muscle in Aged Dogs

Parameter Observation Reference
Muscle Morphology Improvement in some indices in a subset of treated dogs. nih.govoup.comresearchgate.net
Biochemical Indices Improvement in some indices in a subset of treated dogs. nih.govoup.comresearchgate.net

Promotion of Muscle Fiber Growth

Preclinical observations suggest that hexarelin may have the potential to promote the growth of muscle fibers. corepeptides.com Research in animal models has indicated that administration of hexarelin can lead to an increase in muscle size. corepeptides.com This effect is thought to be a result of the generation of new muscle cells, a process known as myocytogenesis. corepeptides.com These findings point towards a potential role for hexarelin in stimulating muscle growth, which could be beneficial in various physiological and pathological conditions. corepeptides.comwittmerrejuvenationclinic.com

Other Systemic Effects in Animal Models

Renal Protection in Acute Kidney Injury Models

Hexarelin has demonstrated protective effects in animal models of acute kidney injury (AKI), particularly in cases of ischemia/reperfusion injury. nih.govresearchgate.netmedicalantiaging.com Studies in rats have shown that pretreatment with hexarelin can mitigate the severity of kidney damage following an ischemic event. nih.govresearchgate.net

The protective mechanism of hexarelin in the kidneys appears to be closely linked to the inhibition of apoptosis, or programmed cell death. nih.govresearchgate.netmedicalantiaging.com In response to ischemia/reperfusion, there is typically an increase in apoptotic processes within the kidney, contributing to tissue damage and functional decline. nih.govresearchgate.net Hexarelin administration has been found to counteract this by downregulating pro-apoptotic genes such as Caspase-3, Bax, and Bad, while simultaneously upregulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This modulation of apoptosis-related genes helps to preserve renal cell viability and function. nih.govresearchgate.netmedicalantiaging.com Furthermore, molecular docking studies suggest that hexarelin may exert its anti-apoptotic effects through interaction with MDM2, a negative regulator of the p53 protein, a key player in the apoptotic pathway. nih.govresearchgate.net

Table 3: Renal Protective Effects of Hexarelin in Ischemia/Reperfusion-Induced AKI in Rats

Parameter Effect of Ischemia/Reperfusion Effect of Hexarelin Pretreatment Reference
Kidney Histology Tubular necrosis, tubular dilatation Mitigated pathological changes nih.govresearchgate.net
Serum Creatinine Increased Reduced increase nih.govresearchgate.net
Cell Apoptosis Increased Inhibited nih.govresearchgate.netmedicalantiaging.com
Caspase-3, Bax, Bad Expression Upregulated Downregulated nih.govresearchgate.net
Bcl-2 Expression Downregulated Upregulated nih.govresearchgate.net

Lung Mechanics, Inflammation, and Fibrosis Modulation in Acute Lung Injury Models

In preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), hexarelin has shown potential in modulating the inflammatory response and its consequences. nih.govnih.govaboutscience.eu In a mouse model where lung injury was induced by hydrochloric acid, hexarelin treatment led to significant improvements in lung function and a reduction in inflammation. nih.govnih.gov

Specifically, hexarelin administration resulted in improved lung compliance, indicating better lung elasticity and function. nih.govnih.gov This was accompanied by a decrease in the total number of immune cells, particularly neutrophils, in the bronchoalveolar lavage fluid, suggesting a dampened inflammatory cell infiltration into the lungs. nih.govnih.gov Furthermore, in the later stages of the injury model, mice treated with hexarelin exhibited less pulmonary collagen deposition, indicating a reduction in lung fibrosis. nih.govnih.govaboutscience.eu These findings suggest that hexarelin can inhibit the initial inflammatory phase of ALI, thereby mitigating the subsequent lung remodeling and fibrotic processes. nih.govnih.gov

Table 4: Effects of Hexarelin in a Mouse Model of Acute Lung Injury

Parameter Effect of HCl-Induced Injury Effect of Hexarelin Treatment Reference
Lung Compliance Reduced Significantly improved 24 hours post-injury nih.govnih.gov
Total Immune Cells in BAL Increased Reduced nih.govnih.gov
Neutrophil Recruitment in BAL Increased Reduced nih.govnih.gov
Pulmonary Collagen Deposition (Day 14) Increased Reduced nih.govnih.govaboutscience.eu

Neuroprotective Mechanisms

Preclinical observations have pointed towards potential neuroprotective roles for hexarelin. mangalorean.comnih.gov Studies suggest that hexarelin may offer protection against neuronal damage through various mechanisms, including the modulation of apoptosis and the activation of cell survival pathways. nih.govmdpi.comfrontiersin.org

One of the proposed mechanisms involves the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.govfrontiersin.org In models of neonatal hypoxia-ischemia, the synthetic ghrelin analog hexarelin was found to reduce injury to several brain regions, an effect associated with the phosphorylation of Akt and GSK3B, key components of this pathway. mdpi.com Furthermore, hexarelin has been shown to protect neuronal cells from oxidative stress-induced injury by inhibiting apoptosis and the release of reactive oxygen species. nih.gov It is theorized that hexarelin interacts with neural pathways to modulate oxidative stress and inflammation, both critical factors in neuroprotection. mangalorean.com These findings suggest that hexarelin could have therapeutic potential in conditions involving neuronal cell death and neurodegeneration. mangalorean.comnih.govmdpi.com

Effects on Bone Resorption and Formation (e.g., aged dogs)

Preclinical research in aged animal models has explored the potential effects of this compound on bone metabolism. A notable study investigated the impact of a 16-week Hexarelin administration regimen in aged beagle dogs. researchgate.netnih.gov The primary findings from this research indicated a selective effect on bone resorption rather than formation.

Table 1: Effects of Hexarelin on Bone Metabolism Markers in Aged Dogs

Parameter Marker Observed Effect Implication Source
Bone Resorption Urinary Lysylpyridinoline Significantly Decreased Reduction in bone matrix breakdown researchgate.netnih.gov

| Bone Formation | Serum Alkaline Phosphatase | Unchanged | No apparent effect on bone synthesis | researchgate.netnih.gov |

Immune System Modulation (preclinical observations)

Preclinical studies have indicated that this compound may possess immunomodulatory and anti-inflammatory properties in various animal models. These effects are not related to its primary function as a growth hormone secretagogue but rather suggest a broader physiological influence.

One area of investigation has been in acute inflammation models. In a murine model of HCl-induced acute respiratory distress syndrome (ARDS), Hexarelin treatment was found to reduce the total number of immune cells in bronchoalveolar lavage fluid 24 hours after the injury. nih.gov Specifically, it led to a lower recruitment of neutrophils into the alveolar space, suggesting an anti-inflammatory effect that could blunt lung remodeling and fibrotic development. nih.gov

Further research points to Hexarelin's interaction with macrophages, which are key cells in the innate immune response. Hexarelin binds to the scavenger receptor CD36, which is expressed on monocytes and macrophages. researchgate.net This interaction may interfere with the macrophage-mediated uptake of oxidized low-density lipoprotein (ox-LDL), a process implicated in the development of atherosclerosis. researchgate.netresearchgate.net By modulating macrophage function, Hexarelin may contribute to anti-atherosclerotic effects. researchgate.net Studies have observed that Hexarelin can decrease the release of pro-inflammatory cytokines, such as TNFα and IL-6, from macrophages stimulated with ox-LDL. researchgate.net

Table 2: Summary of Preclinical Observations on Hexarelin and Immune Modulation

Model/System Key Observation Implied Effect Source
Murine ARDS Model Reduced total immune cells and neutrophils in bronchoalveolar lavage. Anti-inflammatory; inhibition of immune cell recruitment. nih.gov
Macrophage Studies Binds to CD36 receptor, interfering with ox-LDL uptake. Anti-atherosclerotic potential via macrophage modulation. researchgate.netresearchgate.net

| Macrophage Studies | Decreased release of TNFα and IL-6. | Anti-inflammatory; reduction of pro-inflammatory cytokines. | researchgate.net |

Chemical Synthesis and Structural Analysis in Research

Synthetic Methodologies for Research-Grade Hexarelin (B1671829) and Analogues

The synthesis of Hexarelin and its modified versions for research purposes primarily relies on established peptide chemistry techniques, with solid-phase synthesis being the most common approach.

Solid-Phase Peptide Synthesis (SPPS) Approaches

The chemical synthesis of Hexarelin is routinely achieved using Solid-Phase Peptide Synthesis (SPPS), typically following the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. researchgate.net This method involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin support. For Hexarelin, which has a C-terminal amide, a resin such as Rink Amide is often used. uci.edu

The general SPPS protocol involves the following steps:

Resin Swelling: The resin is swelled in a suitable solvent, commonly dimethylformamide (DMF), to make the reactive sites accessible. uci.edu

Fmoc Deprotection: The Fmoc protecting group on the resin's amino group is removed using a solution of piperidine (B6355638) in DMF. uci.edugoogle.com

Amino Acid Coupling: The next protected amino acid in the sequence (e.g., Fmoc-Lys(Boc)-OH) is activated by a coupling agent (such as HBTU or HATU) and added to the resin to form a new peptide bond. researchgate.netmdpi.com

Washing: The resin is washed to remove excess reagents and by-products.

Repeat Cycle: The deprotection and coupling steps are repeated for each amino acid in the Hexarelin sequence (Phe, Trp, Ala, Trp, His).

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups (like Boc) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). mdpi.com

The crude peptide is then purified, commonly by reversed-phase high-performance liquid chromatography (RP-HPLC), to obtain research-grade Hexarelin. lcms.cz

Synthesis of Azapeptide Analogues

To investigate structure-activity relationships, researchers synthesize analogues of Hexarelin, such as azapeptides. In an azapeptide, the alpha-carbon of one or more amino acid residues is replaced by a nitrogen atom, which can influence the peptide's conformation and metabolic stability. acs.orgacs.org The synthesis of azapeptide analogues of GHRP-6, the parent peptide of Hexarelin, provides a template for creating Hexarelin aza-analogues.

A key method is the submonomer solid-phase synthesis approach. nih.gov This technique involves building the aza-amino acid residue directly on the solid support in a stepwise manner. For example, to create an aza-lysine analogue, aza-propargylglycine residues on the resin can be modified using a copper-catalyzed multicomponent reaction known as the A³-coupling reaction. acs.orgnih.gov Another approach involves the alkylation of resin-bound semicarbazones to install the desired aza-amino acid side chains. nih.govmdpi.com These specialized methods allow for the precise insertion of aza-residues at specific positions within the peptide sequence to explore their impact on biological activity. mdpi.com

Structural Characterization for Research Purposes (e.g., amino acid sequence, modifications)

After synthesis, the identity and purity of Hexarelin must be rigorously confirmed. The primary techniques used for this characterization are high-performance liquid chromatography (HPLC) and mass spectrometry (MS). lcms.czresearchgate.netspringernature.com

Purity Analysis: RP-HPLC is used to determine the purity of the synthetic peptide. The sample is passed through a column, and the peptide is separated from impurities, with purity levels often exceeding 98% for research-grade material.

Identity Confirmation: Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular weight of the synthesized peptide. researchgate.netdshs-koeln.de The observed mass must match the calculated theoretical mass of Hexarelin (C₄₇H₅₈N₁₂O₆, Molecular Weight: 887.04 g/mol ). This analysis also verifies the correct amino acid sequence and the presence of any modifications. lcms.cz

The confirmed amino acid sequence for Hexarelin is His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂.

PropertyDescription
Amino Acid Sequence H-His-D-2-Methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂
Molecular Formula C₄₇H₅₈N₁₂O₆
Molecular Weight 887.04 g/mol
Terminal Group C-Terminal Amide
Characterization Methods RP-HPLC, LC-MS

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of Hexarelin relates to its biological function, particularly its ability to bind to receptors.

Influence of Amino Acid Substitutions (e.g., 2-Methyl-Trp)

Hexarelin is an analogue of GHRP-6, with the primary difference being the substitution of D-Tryptophan (D-Trp) at position 2 with its 2-methyl derivative, D-2-Methyl-Trp. This modification is not trivial; it was introduced to enhance the peptide's chemical stability, making it more resistant to degradation compared to GHRP-6. This increased stability is a key factor in its potent activity. nih.gov

Studies on GHRP-6 analogues have systematically replaced other residues to probe their importance. For instance, replacing alanine (B10760859) at position 3 (Ala³) or D-Phenylalanine at position 5 (D-Phe⁵) with lactam structures can modulate the peptide's selectivity between its two main receptors, GHSR-1a and CD36.

Conformational Analysis and Receptor Binding Affinity (e.g., β-turn conformation)

The biological activity of Hexarelin and its analogues is highly dependent on their three-dimensional shape. Conformational analysis has revealed that a β-turn structure, particularly in the central region of the peptide (D-Trp²-Ala³-Trp⁴), is critical for effective receptor binding. nih.govacs.orgresearchgate.net Azapeptide analogues are often used to stabilize this β-turn conformation. acs.orgresearchgate.net

The azapeptide analogue [aza-F⁴]GHRP-6, for example, exhibits a characteristic β-turn conformation and shows a slightly higher binding affinity for the CD36 receptor than Hexarelin. nih.govacs.org This suggests that the receptor binding is mediated by this specific conformation and the orientation of the aromatic residues. nih.govacs.org The binding affinities of Hexarelin and related peptides are determined through competitive binding assays, often using a radiolabeled version of Hexarelin. These studies provide quantitative data (IC₅₀ values) on how tightly the compounds bind to their target receptors.

CompoundReceptorBinding Affinity (IC₅₀)
Hexarelin CD360.95 µM - 2.37 µM acs.orgnih.gov
Hexarelin GHSR-1a1.7 nmol/L (EC₅₀) nih.gov
GHRP-6 CD362.03 µM nih.gov
GHRP-2 CD361.79 µM nih.gov
[aza-F⁴]GHRP-6 CD361.34 µM nih.govacs.org

Design of Analogues with Selective Receptor Binding or Functional Profiles

The discovery that Hexarelin acetate (B1210297) interacts with multiple receptors, primarily the growth hormone secretagogue receptor 1a (GHSR-1a) and the scavenger receptor CD36, has spurred research into developing analogues with greater selectivity. mdpi.comnih.gov The rationale for this pursuit is to isolate the distinct biological activities of Hexarelin—such as growth hormone (GH) release, cardiovascular effects, and metabolic regulation—to create research tools and potential therapeutic prototypes with more targeted actions. mdpi.comresearchgate.net By modifying the peptide structure, researchers have successfully designed analogues that exhibit preferential binding to one receptor over another or that elicit specific functional responses while minimizing others. nih.govbaillement.com This approach has led to the dissociation of Hexarelin's effects, for instance, separating its GH-releasing properties from its influence on appetite or cardiovascular function. researchgate.netbaillement.com

A primary strategy has been the development of azapeptide analogues of Growth Hormone-Releasing Peptide 6 (GHRP-6), from which Hexarelin is derived. nih.govnih.gov The incorporation of aza-amino acids into the peptide backbone alters its conformational properties, which can dramatically change receptor binding affinity and selectivity. nih.govnih.gov Research has focused on creating analogues that retain high affinity for the CD36 receptor, which is implicated in Hexarelin's cardiovascular effects, while simultaneously reducing affinity for the GHSR-1a, which mediates GH release. mdpi.comnih.gov This has been achieved by substitutions within the core sequence of the peptide. For example, incorporating an aza-amino acid at the Ala³ position can result in analogues with a significant loss of affinity for GHSR-1a (by a factor of 100 or more) while retaining micromolar affinity for CD36. nih.gov

Furthermore, cyclization and other modifications have been explored to enhance receptor affinity and selectivity. Azacyclopeptide analogues have demonstrated unprecedented binding affinity for CD36. mdpi.com These structure-activity relationship studies have been crucial in identifying the structural requirements for selective receptor engagement, highlighting how specific conformations favor interaction with one receptor target over the other. mdpi.comacs.org

Binding Affinity of Selected Hexarelin and GHRP-6 Analogues for CD36 and GHSR-1a Receptors
AnalogueModificationCD36 Binding Affinity (IC₅₀, µM)GHSR-1a Binding Affinity (IC₅₀, µM)Selectivity Feature
HexarelinHis-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH₂2.37~0.0017Dual affinity
[aza-F⁴]GHRP-6Aza-Phe at position 41.34Not specifiedSlightly higher CD36 affinity than Hexarelin. nih.govacs.org
[azaPro³]-GHRP-6Aza-Pro at position 39.81No affinityCD36 selective. mdpi.comnih.gov
Azacyclopeptide 57cCyclic azapeptide0.08Not specifiedHigh CD36 affinity. mdpi.com
[aza-(cyanoethyl)Gly³]GHRP-6Aza-Gly derivative at position 3Comparable to HexarelinNot specifiedMaintained CD36 affinity. mdpi.com

Another successful approach in designing analogues with selective functional profiles involves minor structural modifications that lead to major changes in pharmacological activity. researchgate.net This has been demonstrated with a series of Hexarelin analogues where the various biological effects are dissociated. researchgate.netbaillement.com For instance, research has produced analogues that selectively stimulate food intake without affecting GH release, and vice versa. researchgate.net This suggests the existence of different receptor subtypes or that the analogues trigger distinct intracellular signaling pathways upon binding. researchgate.netoup.com

This functional selectivity is highlighted by a series of analogues developed by Europeptides (the EP series). Studies on these compounds have revealed a clear separation of biological functions. researchgate.netbaillement.com EP 40737, for example, stimulates GH release but has no effect on eating behavior, whereas EP 40904 is inactive on GH release but stimulates food intake. researchgate.netbaillement.com Further research has identified other analogues, such as EP 60761 and EP 50885, that induce pro-erectile effects—a function not associated with Hexarelin—independently of GH release or appetite stimulation. baillement.comresearchgate.net This dissociation of effects strongly supports the hypothesis that distinct receptor populations or signaling cascades mediate the different actions of these peptides. baillement.comresearchgate.net

Functional Profiles of Selected Hexarelin Analogues
AnalogueGrowth Hormone (GH) ReleaseFood Intake (Orexigenic Effect)Pro-Erectile Effect
HexarelinActiveActiveInactive
EP 40737ActiveInactiveInactive. researchgate.netbaillement.com
EP 40904InactiveActiveInactive. researchgate.netbaillement.com
EP 50885ActiveActiveActive (less potent). baillement.com
EP 60761InactiveInactiveActive (potent). baillement.com

The molecular mechanism underlying such functional selectivity is often described as biased agonism. oup.comnih.gov According to this concept, ligands can stabilize distinct conformations of a G protein-coupled receptor (GPCR), like GHSR-1a, leading to the preferential activation of a specific subset of downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent pathways). researchgate.netresearchgate.net The development of biased ligands for the ghrelin receptor is an active area of research, with the goal of creating compounds that modulate only a specific, desired physiological response while avoiding others. oup.compnas.org This principle provides a framework for understanding how structurally similar Hexarelin analogues can produce markedly different functional outcomes.

Analytical Methods for Research and Detection

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of hexarelin (B1671829), providing the high-resolution separation needed for both purity checks and complex biological sample analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the standard method for determining the purity of hexarelin preparations. mybiosource.comnovateinbio.comprospecbio.comavivasysbio.com This technique separates the active peptide from any by-products or impurities generated during its synthesis. Commercial preparations of hexarelin for research use typically state a purity of greater than 98.0% as determined by RP-HPLC. novateinbio.comprospecbio.comavivasysbio.com

The principle of RP-HPLC involves a non-polar stationary phase (commonly a C18 column) and a polar mobile phase. creative-proteomics.com Peptides are separated based on their hydrophobicity; a gradient elution is typically used, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased to elute the bound peptides. creative-proteomics.commdpi.com Detection is often performed using an ultraviolet (UV) detector, as the peptide bonds exhibit strong absorbance around 215-220 nm. creative-proteomics.comdtic.mil A pure sample will ideally show a single, sharp peak in the resulting chromatogram. creative-proteomics.com

Table 1: Typical Parameters for RP-HPLC Purity Assessment of Peptides

Parameter Typical Setting Purpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm) Stationary phase for hydrophobic interaction-based separation. creative-proteomics.commdpi.com
Mobile Phase A Water with an additive (e.g., 0.1% Trifluoroacetic Acid - TFA) Aqueous component of the mobile phase; TFA is an ion-pairing agent that improves peak shape.
Mobile Phase B Acetonitrile with an additive (e.g., 0.1% TFA) Organic solvent used to elute the peptide from the column.
Gradient Increasing percentage of Mobile Phase B over time To effectively separate compounds with varying hydrophobicities.
Flow Rate ~1.0 mL/min Controls the speed of the separation. mdpi.com
Detection UV at 215-220 nm Measures the absorbance of the peptide bond for quantification. creative-proteomics.comdtic.mil
Column Temperature 25-40 °C Maintained for consistent and reproducible retention times. mdpi.comunito.it

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification

For the highly sensitive and specific quantification of hexarelin and the identification of its metabolites in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govdshs-koeln.de This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of mass spectrometry. It is widely employed in anti-doping research to detect the misuse of performance-enhancing peptides. nih.govdshs-koeln.deresearchgate.net

The process typically involves an initial extraction of the analytes from the biological sample, followed by chromatographic separation and mass spectrometric detection. dshs-koeln.deresearchgate.net Electrospray ionization (ESI) in positive mode is commonly used to generate protonated molecular ions of hexarelin and its metabolites. dshs-koeln.deescholarship.org The mass spectrometer can then be operated in selected reaction monitoring (SRM) mode, where a specific precursor ion is selected and fragmented to produce characteristic product ions, providing excellent specificity and sensitivity for quantification. dshs-koeln.deescholarship.org High-resolution mass spectrometry (HRMS) may also be used for the identification of unknown metabolites. nih.govoup.com

Table 2: Exemplary LC-MS/MS Method Parameters for Hexarelin Analysis in Urine

Parameter Typical Setting
Sample Preparation Solid-Phase Extraction (SPE) with Weak Cation Exchange (WCX) cartridges. nih.govdshs-koeln.de
LC Column C18 (e.g., Kinetex C18, 100 mm × 2.1 mm, 2.6 µm). researchgate.net
Mobile Phase A 0.1% Formic Acid in Water. researchgate.net
Mobile Phase B 0.1% Formic Acid in Acetonitrile. researchgate.net
Flow Rate 0.5 mL/min. researchgate.net
Ionization Electrospray Ionization (ESI), Positive Mode. unito.itdshs-koeln.de
Detection Mode Selected Reaction Monitoring (SRM) or High-Resolution Full Scan. nih.govdshs-koeln.de
Precursor Ion (Hexarelin) [M+2H]2+ at m/z 444.2. researchgate.net
Product Ions (Hexarelin) m/z 129.1, 159.1, 220.1. researchgate.net

Immunoassays for Peptide Detection (e.g., RIA, IRMA in research settings)

Immunoassays offer an alternative approach for the detection and quantification of peptides like hexarelin, leveraging the high specificity of antibody-antigen interactions.

A specific and sensitive radioimmunoassay (RIA) has been developed for hexarelin. nih.gov In one study, this RIA method demonstrated a sensitivity of 1.34 fmol/assay and showed minimal cross-reactivity (<1%) with various hexarelin analogues, indicating high specificity. nih.gov Importantly, the assay did not show apparent cross-reaction with endogenous hexarelin metabolites, making it suitable for pharmacokinetic studies of the parent drug. nih.gov The intra- and inter-assay coefficients of variation were reported to be less than 3% and 4%, respectively, highlighting its precision. nih.gov RIAs have also been used in research to measure the concentrations of hormones like cortisol and Met-enkephalin in studies investigating the effects of hexarelin. pan.krakow.pl

In other research settings, immunoradiometric assays (IRMA) have been employed to measure the levels of hormones such as Growth Hormone (GH) and Adrenocorticotropic hormone (ACTH) following hexarelin administration to study its physiological effects. ucl.ac.uk Competitive receptor binding assays have also been adapted to detect various Growth Hormone Releasing Peptides (GHRPs), including hexarelin, in serum.

Detection of Hexarelin and its Metabolites in Biological Matrices (e.g., urine, serum) for Research

The detection of hexarelin and its metabolites in biological fluids such as urine and serum is critical for metabolism and pharmacokinetic research, as well as for doping control. nih.govdshs-koeln.de Due to the low concentrations typically present, these analyses require highly sensitive methods, with LC-MS/MS being the predominant technique. nih.govdshs-koeln.deresearchgate.net

Sample preparation is a key step to isolate the peptides from the complex matrix and concentrate them for analysis. Solid-phase extraction (SPE) is the most common technique, often using mixed-mode or weak cation exchange (WCX) cartridges, which have proven effective for extracting hexarelin and other similar peptides from urine. nih.govdshs-koeln.de

Research has shown that hexarelin is metabolized in the body. nih.govoup.com One of the major metabolites identified in urine is Hexarelin (1-3) free acid, which results from the cleavage of the peptide chain. nih.govresearchgate.net The detection window for hexarelin can be extended by targeting such metabolites, which may persist in urine even after the parent compound is no longer detectable. nih.gov Studies have developed and validated methods to simultaneously detect hexarelin and a panel of its metabolites and other related peptides in a single analysis. dshs-koeln.deresearchgate.net The limits of detection (LOD) for these methods are typically in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range. dshs-koeln.deresearchgate.netescholarship.org

Table 3: Detection of Hexarelin and its Metabolites in Biological Fluids

Analyte Biological Matrix Sample Preparation Analytical Technique Key Findings
Hexarelin (Parent) Urine SPE (WCX) LC-MS/MS Detected alongside metabolites; LODs range from 0.05-0.5 ng/mL. dshs-koeln.deresearchgate.net
Hexarelin (Parent) Serum/Plasma Protein Precipitation / SPE LC-MS/MS, RIA Used for pharmacokinetic studies. dshs-koeln.denih.gov
Hexarelin (1-3) free acid Urine SPE (WCX) LC-MS/MS A major metabolite detected after parent compound is cleared. nih.govresearchgate.net
Examorelin (Hexarelin) In vitro (Hepatocytes) N/A LC-HRMS Identified as a metabolite of the related peptide, Alexamorelin. oup.com

Methodologies for Investigating Peptide Stability and Degradation in Research Samples

Investigating the stability of hexarelin is essential for ensuring accurate analytical results and for understanding its behavior both in vitro and in vivo. Hexarelin is noted to be chemically more stable and more resistant to proteolytic degradation than other GHRPs like GHRP-6. novateinbio.comprospecbio.com

Methodologies for stability studies involve incubating the peptide under various conditions and analyzing its concentration over time. For commercial preparations, stability data indicates that lyophilized (freeze-dried) hexarelin is stable for several weeks at room temperature, but should be stored desiccated at -18°C or below for long-term preservation. novateinbio.comprospecbio.comavivasysbio.com Upon reconstitution in an aqueous solution, it is recommended to store the peptide at 4°C for short periods (2-7 days) or at -18°C for longer-term use, often with a carrier protein like BSA or HSA to prevent degradation and adsorption to surfaces. novateinbio.comprospecbio.comavivasysbio.com Freeze-thaw cycles should be avoided. novateinbio.comprospecbio.comavivasysbio.com

In biological matrices, peptide degradation can be a significant issue. Studies have shown that hexarelin is metabolized rapidly. researchgate.net Therefore, proper handling and storage of research samples are critical. For urine samples, storage at -80°C is often recommended over -20°C to minimize the degradation of peptides and their metabolites over time. researchgate.net Stability studies in plasma have also been conducted to understand enzymatic cleavage patterns. researchgate.net The analysis of degradation is typically performed using stability-indicating methods, such as HPLC or LC-MS, which can separate the intact peptide from its degradation products. researchgate.netresearchgate.net

Q & A

Q. What is the molecular structure of Hexarelin acetate, and how does it relate to its function as a growth hormone secretagogue?

this compound (C₄₇H₅₈N₁₂O₆) is a synthetic hexapeptide with the sequence His-2-Me-D-Trp-Ala-Trp-D-Phe-Lys-NH₂. Its compact structure enhances stability and receptor-binding efficiency, enabling selective agonism of the ghrelin/growth hormone secretagogue receptor (GHSR). This interaction triggers growth hormone (GH) release via pituitary and hypothalamic pathways, independent of GHRH (growth hormone-releasing hormone) .

Q. Which physiological systems are primarily affected by this compound in preclinical studies?

Preclinical studies highlight Hexarelin’s systemic effects:

  • Cardiovascular : Enhances left ventricular function and reduces fibrosis via ACE inhibition and anti-inflammatory mechanisms .
  • Neurological : Protects against oxidative stress in neuronal models (e.g., H₂O₂-induced apoptosis in Neuro-2A cells) by modulating MAPK pathways (e.g., reducing p-ERK and p-p38 signaling) .
  • Pulmonary : Attenuates lung fibrosis in acid-instillation models by reducing collagen deposition (measured via hydroxyproline assays) .

Advanced Research Questions

Q. What experimental models and methodologies are critical for studying Hexarelin’s cardioprotective effects?

  • Myocardial Infarction Models : Rodent studies use ligation-induced ischemia to assess cardiac function (e.g., echocardiography) and fibrosis (via Masson’s trichrome staining). Hexarelin reduces fibrosis by inhibiting ACE activity (kinetic assays) and angiotensin II synthesis .
  • In Vitro ACE Inhibition : Recombinant ACE enzyme assays demonstrate Hexarelin’s direct inhibition of angiotensin I conversion, independent of GHS-R1a .
  • Statistical Considerations : Multivariate ANOVA is recommended to account for variables like dosage (e.g., 50–400 µg/kg in neurological studies) and treatment duration .

Q. How does Hexarelin modulate the ACE system, and what are the implications for its anti-fibrotic properties?

Hexarelin binds to ACE’s catalytic domains, inhibiting angiotensin II synthesis while promoting angiotensin (1–7) production via ACE2. This shifts signaling from pro-fibrotic AT1 receptors to anti-fibrotic MAS receptors. In lung fibrosis models, Hexarelin reduces hydroxyproline levels (collagen marker) by 30–40% compared to controls, with optimal effects at 100 µg/kg doses .

Q. How do researchers reconcile low GHS-R1a expression in cardiac tissues with Hexarelin’s cardioprotective effects?

Despite minimal GHS-R1a mRNA in cardiac tissue (detected via RT-PCR), Hexarelin’s cardioprotection is attributed to ACE inhibition and downstream anti-inflammatory effects. Contradictions arise in receptor vs. enzyme-mediated mechanisms, requiring dual-pathway studies (e.g., GHS-R1a knockout models + ACE activity profiling) .

Q. What in vitro methodologies assess Hexarelin’s neuroprotective effects against oxidative stress?

  • Cell Viability Assays : Neuro-2A cells exposed to H₂O₂ (100 µM) show 50% viability loss, rescued to ~80% with 1 µM Hexarelin (MTT assay) .
  • Signaling Pathway Analysis : Western blot quantifies phosphorylation of ERK and p38, with Hexarelin reducing H₂O₂-induced p-ERK by 40% .

Q. How is the optimal Hexarelin dosage determined for pulmonary or neurological studies?

  • Dose-Response Curves : In HCl-induced lung injury models, 100 µg/kg Hexarelin maximizes compliance improvements (25% increase) without hypoxia .
  • Frequency : Subcutaneous administration 2–3× daily (e.g., 100 µg/dose) aligns with its 55-minute half-life .

Q. What evidence supports Hexarelin’s interaction with opioid pathways in stress responses?

In lamb stress models, Hexarelin co-administration with Met-enkephalin modulates PENK (proenkephalin) expression. Dual ELISA/qPCR analysis reveals a 20% reduction in cortisol levels, suggesting cross-talk between GHSR and opioid receptors .

Methodological Considerations

  • Data Contradictions : Address discrepancies (e.g., receptor vs. enzyme mechanisms) via combinatorial models (e.g., ACE knockout + GHSR antagonists).
  • Controls : Include vehicle-treated and pathway-specific inhibitors (e.g., AT1 blockers) to isolate Hexarelin’s effects.
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly in stress models involving opioids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.